molecular formula C19H21N5O2S B4273863 N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4273863
M. Wt: 383.5 g/mol
InChI Key: KSFKREUYSRNFEK-UHFFFAOYSA-N
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Description

N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a pyridinylmethyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide.

    Attachment of the Pyridinylmethyl Moiety: This step involves the reaction of the intermediate with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohols or amines.

    Substitution: Substituted derivatives at the pyridinylmethyl moiety.

Scientific Research Applications

N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, by binding to its molecular targets and altering their activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-14-12(2)27-19(23-17(25)15-7-9-22-24(15)3)16(14)18(26)21-11-13-6-5-8-20-10-13/h5-10H,4,11H2,1-3H3,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFKREUYSRNFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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